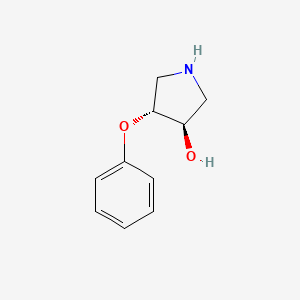

trans-3-Hydroxy-4-phenoxy-pyrrolidine

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3R,4R)-4-phenoxypyrrolidin-3-ol |

InChI |

InChI=1S/C10H13NO2/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 |

InChI Key |

KSSRVICONDWLSU-NXEZZACHSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O |

Canonical SMILES |

C1C(C(CN1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

Medicinal Chemistry :

- Computational Studies: Molecular docking simulations suggest that the hydroxyl group in this compound forms critical hydrogen bonds with catalytic residues in enzymes like COX-2, whereas methoxy analogs exhibit weaker interactions .

Q & A

Q. What are the recommended synthetic routes for trans-3-Hydroxy-4-phenoxy-pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic pathways include nucleophilic substitution of phenoxy groups on pyrrolidine precursors or hydroxylation of pre-functionalized pyrrolidine derivatives. For example, analogous compounds (e.g., piperidine-based structures) are synthesized using base-catalyzed etherification in dichloromethane with controlled stoichiometry to avoid side reactions . Optimizing reaction temperature (e.g., 0–25°C) and pH (using NaOH) can enhance regioselectivity and reduce byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for achieving >90% purity .

Q. How should researchers characterize the stereochemical configuration of this compound to confirm its structural integrity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with computational predictions (e.g., DFT calculations) to assign stereochemistry. Coupling constants (e.g., ) differentiate cis vs. trans configurations .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For example, crystallographic data for similar pyrrolidine derivatives (e.g., ethyl trans-4-substituted pyrrolidine carboxylates) confirm spatial arrangements .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to quantify enantiomeric excess (ee) and validate stereochemical purity .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric excess of this compound in asymmetric synthesis?

Methodological Answer:

- Catalytic Asymmetric Hydroxylation : Use Sharpless dihydroxylation conditions (OsO with chiral ligands) to install hydroxyl groups stereoselectively. Adjust ligand-to-substrate ratios to maximize ee (>95%) .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to convert undesired enantiomers into the target form during synthesis .

- Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by auxiliary removal under mild acidic conditions .

Q. How can computational modeling predict the biological activity or reactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulate ligand-receptor interactions (e.g., with GABA receptors) using software like AutoDock Vina. Prioritize derivatives with high binding affinity scores (<−8 kcal/mol) for in vitro testing .

- DFT Calculations : Analyze transition states for hydroxylation or etherification steps to identify energy barriers and optimize reaction pathways .

- QSAR Models : Train quantitative structure-activity relationship models using datasets of pyrrolidine analogs to predict logP, solubility, or toxicity .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times). For example, variations in IC values may arise from differences in ATP concentrations in kinase assays .

- Purity Verification : Re-analyze disputed samples via LC-MS to confirm absence of impurities (e.g., residual solvents or stereoisomers) affecting bioactivity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables (e.g., solvent polarity in dose-response assays) .

Stability and Storage

Q. What are the critical factors in maintaining the stability of this compound during long-term storage?

Methodological Answer:

- Temperature Control : Store at −20°C in amber vials to prevent thermal degradation or photolytic cleavage of the phenoxy group .

- Moisture Avoidance : Use desiccants (e.g., silica gel) in sealed containers; hygroscopic degradation is common in pyrrolidine derivatives .

- Inert Atmosphere : Purge vials with argon before sealing to inhibit oxidation of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.